molecular formula C4H5NO3 B12272723 (3S)-2-oxoazetidine-3-carboxylic acid

(3S)-2-oxoazetidine-3-carboxylic acid

Cat. No.: B12272723
M. Wt: 115.09 g/mol
InChI Key: TUKBZULTJRRCPE-REOHCLBHSA-N
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Description

(3S)-2-oxoazetidine-3-carboxylic acid is a chiral β-lactam (azetidin-2-one) scaffold that serves as a versatile building block in medicinal chemistry and drug design. This four-membered heterocycle is a key structural motif in pharmacologically active molecules, with relevance in developing new antibiotics and other bioactive compounds . Research Applications & Value The 2-oxoazetidine-3-carboxylic acid core is a medically relevant structure for creating diverse derivatives. Research indicates that such derivatives exhibit a range of biological activities, including inhibition of β-lactamases, antitubercular properties, and antibacterial activity . Furthermore, the azetidine ring is a known component of natural products and functions as a proline antagonist in plant tissue cultures . Its utility extends to its role as a constrained amino acid surrogate in peptidomimetics and nucleic acid chemistry . Chemical Data CAS Number: 2165694-44-8 Molecular Formula: C 4 H 5 NO 3 Molecular Weight: 115.09 g/mol SMILES: O=C(O)[C@@H]1CNC1=O This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

(3S)-2-oxoazetidine-3-carboxylic acid

InChI

InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1

InChI Key

TUKBZULTJRRCPE-REOHCLBHSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1)C(=O)O

Canonical SMILES

C1C(C(=O)N1)C(=O)O

Origin of Product

United States

Nomenclature and Stereochemical Principles of 3s 2 Oxoazetidine 3 Carboxylic Acid

IUPAC Naming Conventions for Azetidine (B1206935) Carboxylic Acids

The systematic name (3S)-2-oxoazetidine-3-carboxylic acid is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming process for this compound can be broken down as follows:

Parent Heterocycle: The core structure is a four-membered saturated ring containing one nitrogen atom, which is named "azetidine". wikipedia.orgnih.gov

Numbering: The numbering of the ring atoms begins at the heteroatom (nitrogen), which is assigned position 1. The numbering continues sequentially around the ring. globalresearchonline.net

Carbonyl Group: A carbonyl group (=O) is present at position 2. In IUPAC nomenclature, this is indicated by the prefix "oxo-". Therefore, the structure is an "2-oxoazetidine". This specific substructure is also commonly known as a β-lactam. globalresearchonline.netnih.gov

Principal Functional Group: The highest priority functional group is the carboxylic acid (-COOH) attached to position 3. This is denoted by the suffix "carboxylic acid".

Stereochemistry: The molecule contains a single chiral center at position 3. The "(3S)" prefix specifies the absolute spatial arrangement of the substituents at this carbon atom, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org

Combining these elements results in the full IUPAC name: This compound .

Absolute Configuration and Chiral Purity of this compound

Absolute configuration refers to the three-dimensional arrangement of atoms at a chiral center. wikipedia.org For this compound, the stereocenter is the carbon atom at the 3-position (C3), which is bonded to four different groups: a hydrogen atom, a carboxylic acid group, the carbonyl carbon of the ring (C2), and the nitrogen atom of the ring (via C4).

The "(3S)" designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules:

Assign Priorities: The atoms directly attached to the chiral center (C3) are ranked by atomic number. The nitrogen of the ring has the highest atomic number, followed by the carbon of the carboxylic acid group, the carbon of the ring's C4, and finally the hydrogen atom.

Orient the Molecule: The molecule is viewed with the lowest-priority substituent (hydrogen) pointing away from the observer.

Determine Direction: The direction from the highest priority substituent (1) to the second (2) to the third (3) is traced. In this case, the direction is counter-clockwise, which corresponds to the S (from the Latin sinister, for left) configuration.

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound
PriorityGroup Attached to C3Reason for Priority
1 (Highest)-NH- (part of the ring)Nitrogen has a higher atomic number than Carbon.
2-C(=O)OH (Carboxylic acid)Carbon is bonded to two oxygen atoms.
3-C(=O)- (part of the ring)Carbon is bonded to one oxygen and one nitrogen.
4 (Lowest)-HHydrogen has the lowest atomic number.

Chiral purity, or enantiomeric excess, is a critical parameter for chiral compounds, as different enantiomers can exhibit vastly different biological activities. The enantiomeric purity of this compound can be determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), which separates enantiomers based on their differential interaction with a chiral stationary phase. mdpi.com Synthetically, enantiomerically pure forms are often obtained through chiral resolution, where a racemic mixture is separated into its constituent enantiomers using a chiral resolving agent. researchgate.net

Stereochemical Relationship to Other Chiral Beta-Lactam Derivatives

The 2-oxoazetidine ring, or β-lactam, is the defining structural feature of an entire class of antibiotics. nih.gov this compound is a monocyclic β-lactam, representing one of the simplest chiral building blocks in this family. frontiersin.org Its stereochemistry can be compared to that of more complex, clinically significant β-lactam antibiotics.

Penicillins: These antibiotics feature a bicyclic system where the β-lactam ring is fused to a five-membered thiazolidine ring. This fusion imparts a specific cis stereochemistry at the bridgehead carbons (C5 and C6 in the penam nucleus), which is essential for their biological activity. nih.gov

Cephalosporins: Similar to penicillins, cephalosporins possess a bicyclic core, but the β-lactam ring is fused to a six-membered dihydrothiazine ring. They also exhibit a characteristic cis stereochemistry at the corresponding bridgehead carbons (C7 and C8 in the cephem nucleus). nih.gov

Monobactams: These are monocyclic β-lactams, meaning the lactam ring is not fused to another ring. This compound is structurally related to this class, which includes antibiotics like aztreonam. frontiersin.orgnih.gov

While penicillins and cephalosporins have multiple chiral centers and a rigid, defined stereochemical conformation due to their fused-ring structure, the stereochemical information in this compound is contained within its single chiral center at C3. This chiral center makes it a valuable synthon for constructing more complex and structurally diverse β-lactam derivatives. nih.gov

Table 2: Stereochemical Comparison of β-Lactam Classes
β-Lactam ClassCore StructureKey Stereochemical Feature
This compoundMonocyclic (Azetidin-2-one)Single chiral center at C3 with (S) configuration.
PenicillinsBicyclic (Penam)Fused β-lactam and thiazolidine rings; cis stereochemistry at C5/C6. nih.gov
CephalosporinsBicyclic (Cephem)Fused β-lactam and dihydrothiazine rings; cis stereochemistry at C7/C8. nih.gov
MonobactamsMonocyclic (Azetidin-2-one)Unfused β-lactam ring with various substitutions that create chirality. frontiersin.org

Isomers and Their Chemical Significance

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. The primary isomer of this compound is its enantiomer, (3R)-2-oxoazetidine-3-carboxylic acid . bldpharm.com Enantiomers have identical physical properties (e.g., melting point, boiling point) but rotate plane-polarized light in opposite directions. Critically, their interactions with other chiral molecules, such as biological receptors or enzymes, can differ significantly, leading to distinct biological activities.

In addition to enantiomers, diastereomers can exist in substituted azetidine derivatives. If a second substituent is introduced onto the azetidine ring (for example, at the C4 position), two chiral centers are created, giving rise to cis and trans diastereomers. mdpi.com Research has shown that in the synthesis of certain 3,4-disubstituted 2-oxoazetidine derivatives, there is a high degree of stereocontrol, often leading exclusively to the formation of the trans diastereomer. nih.govbeilstein-archives.org

The chemical significance of isomerism in this class of compounds is profound. The specific stereochemistry determines the molecule's shape, which in turn governs its biological function. For example, in a study of azetidine-2,3-dicarboxylic acids, the four different stereoisomers (L-trans, L-cis, D-trans, and D-cis) displayed markedly different binding affinities and agonist potencies at NMDA receptors. nih.gov The L-trans isomer showed the highest affinity, while the L-cis and D-trans isomers were low-affinity ligands. nih.gov This highlights how subtle changes in stereochemistry can lead to dramatic differences in biological effect, underscoring the importance of producing and using the correct stereoisomer for targeted applications.

Advanced Synthetic Methodologies for 3s 2 Oxoazetidine 3 Carboxylic Acid

Enantioselective Chemical Synthesis Routes to (3S)-2-oxoazetidine-3-carboxylic acid

The construction of the chiral β-lactam ring with precise stereochemical control at the C3 position is a significant challenge in organic synthesis. Several strategies have been devised to achieve this, primarily categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, and diastereoselective synthesis from chiral precursors.

Asymmetric Catalysis in Azetidinone Formation

Asymmetric catalysis offers an elegant and efficient way to generate chiral molecules. In the context of 2-oxoazetidine-3-carboxylic acid synthesis, catalysts are employed to control the stereochemical outcome of the ring-forming reaction.

One notable approach involves the copper-catalyzed boryl allylation of azetines. This method allows for the difunctionalization of the azetine ring, installing both a boryl and an allyl group with high enantioselectivity. nih.gov While not directly yielding the carboxylic acid, the versatile boronate and allyl functionalities can be further manipulated to introduce the desired carboxyl group. The use of a chiral bisphosphine ligand in conjunction with a copper(I) salt is crucial for achieving high levels of stereocontrol.

Another strategy employs chiral organocatalysts, such as thiourea-boronic acid derivatives, for the asymmetric aza-Michael addition of nucleophiles to α,β-unsaturated carboxylic acids. kyoto-u.ac.jp This reaction can be a key step in a synthetic sequence towards the target molecule, establishing the stereocenter at the β-position which corresponds to the C3 of the final azetidinone ring. The catalyst facilitates the enantioselective protonation of the enolate intermediate, leading to the desired stereoisomer.

Catalyst SystemSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (ee %)
CuBr / (S,S)-bisphosphine ligandAzetine2,3-disubstituted azetidine (B1206935)HighHigh
Chiral Thiourea-Boronic Acidα,β-Unsaturated Carboxylic Acidβ-Amino Acid Derivative4670

Table 1: Representative Asymmetric Catalytic Methods for Precursors of this compound

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. santiago-lab.com

In the synthesis of precursors to this compound, an Evans auxiliary can be acylated with a suitable carboxylic acid derivative. nih.gov The resulting chiral imide can then undergo stereoselective reactions, such as alkylation or aldol (B89426) reactions, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. youtube.comwilliams.edu This approach allows for the construction of the desired stereocenter with high diastereoselectivity. The auxiliary can be subsequently cleaved under mild conditions to afford the carboxylic acid or other derivatives without racemization. williams.edu

Chiral AuxiliaryReaction TypeProduct Diastereomeric Ratio (dr)Overall Yield (%)
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneAldol Reaction>20:1High
(R)-(+)-4-Benzyl-2-oxazolidinoneAlkylationHigh61-77

Table 2: Application of Evans Oxazolidinones in the Synthesis of Chiral Building Blocks

Diastereoselective Synthesis from Chiral Precursors

This strategy utilizes readily available chiral starting materials, often from the "chiral pool," to synthesize the target molecule. L-aspartic acid is an ideal chiral precursor for the synthesis of this compound due to its inherent stereochemistry and the presence of the required carbon skeleton.

A common approach involves the protection of the amino and carboxylic acid functionalities of L-aspartic acid, followed by a selective modification of one of the carboxyl groups to facilitate the cyclization. For instance, the dibenzyl ester of D-aspartic acid has been used to synthesize (4R)-benzyl azetidine-2-one-4-carboxylate through intramolecular cyclization. researchgate.net By analogy, starting from L-aspartic acid would yield the corresponding (4S)-isomer, a direct precursor to the desired this compound. The cyclization is typically achieved by activating the β-carboxyl group and then displacing the activating group with the nitrogen of the amino group. This intramolecular reaction proceeds with retention of the stereochemistry at the α-carbon.

Chiral PrecursorKey TransformationProductYield (%)
D-Dibenzyl aspartateIntramolecular Cyclization(4R)-Benzyl azetidine-2-one-4-carboxylateNot specified

Table 3: Diastereoselective Synthesis from a Chiral Amino Acid Precursor

Chemoenzymatic Approaches to this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical transformations. This approach is particularly valuable for the preparation of enantiomerically pure compounds.

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique relies on the ability of enzymes to selectively catalyze the transformation of only one enantiomer. For the synthesis of this compound, a racemic mixture of a suitable ester precursor can be subjected to enzymatic hydrolysis.

Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic esters. mdpi.com In a typical setup, a racemic ester of 2-oxoazetidine-3-carboxylic acid is treated with a lipase (B570770) in an aqueous buffer. The enzyme will selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated. For example, lipases from Pseudomonas cepacia have shown high selectivity in the resolution of related chiral amines. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

EnzymeSubstrateProductEnantiomeric Excess (ee %)Conversion (%)
Lipase from Pseudomonas cepacia (PSC-II)Racemic amine precursor(S)-amine99-
Serine carboxypeptidaseRacemic α-tertiary carboxylic acid ester(S)-acidHighModerate

Table 4: Representative Enzymatic Resolution Methods

Biocatalytic Transformations for Stereospecific Ring Closure

Biocatalysis can also be employed for the key ring-closing step in the synthesis of β-lactams. This approach leverages the ability of certain enzymes to catalyze cyclization reactions with high stereospecificity. While the direct biocatalytic cyclization to form this compound is an area of ongoing research, studies on related systems demonstrate the potential of this strategy.

For instance, penicillin-binding protein (PBP)-type thioesterases have been shown to catalyze the head-to-tail macrolactamization of nonribosomal peptides. wikipedia.org While these enzymes typically form larger rings, their catalytic machinery for lactam formation could potentially be engineered to accept smaller substrates and facilitate the formation of the four-membered azetidinone ring. The development of such a biocatalyst would offer a highly efficient and environmentally benign route to this compound from a suitable β-amino acid precursor. Research in this area focuses on enzyme discovery and protein engineering to tailor the substrate specificity and catalytic activity of existing enzymes.

Multi-Step Synthesis Strategies for this compound

The construction of this compound and its derivatives relies on sophisticated multi-step sequences that carefully build and functionalize the core azetidinone structure. Key strategies involve the initial formation of the β-lactam ring followed by conversions of precursor functional groups to the final carboxylic acid.

Cyclization Reactions for Azetidinone Ring Formation

The formation of the 2-azetidinone (β-lactam) ring is the cornerstone of the synthesis. Several cyclization strategies have been developed, each with distinct advantages regarding substrate scope and stereochemical control.

Staudinger [2+2] Cycloaddition: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a foundational and versatile method for constructing β-lactams. wikipedia.orgorganic-chemistry.orgacs.org The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgmdpi.com For the synthesis of specifically substituted β-lactams, ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.comorganicreactions.org Asymmetric variants, employing chiral auxiliaries or catalysts, have been developed to achieve high enantioselectivity. acs.orgorganicreactions.org

Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of β-amino acid derivatives. nih.govresearchgate.net For instance, the enolates of chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters can undergo intramolecular cyclization to yield N-protected β-lactams, which can be subsequently deprotected. nih.gov This method leverages a pre-existing carbon backbone to form the ring.

Wolff Rearrangement of Diazotetramic Acids: A more recent and powerful strategy involves the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds through a ring contraction, where an α-diazocarbonyl compound is converted into a highly reactive ketene intermediate. wikipedia.orgchem-station.com This ketene can then be trapped by various nucleophiles (amines, alcohols, thiols) to afford a diverse range of 2-oxoazetidine-3-carboxylic acid amides and esters. nih.govbeilstein-journals.org A key advantage of this method is the ability to introduce diverse functional groups at a late stage of the synthesis by simply changing the nucleophile used to trap the ketene. nih.gov The reaction of chiral diazotetramic acids often proceeds with high diastereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. nih.govresearchgate.net

Table 1: Examples of Nucleophiles Used in the Wolff Rearrangement of Diazotetramic Acids to Synthesize 2-Oxoazetidine-3-Carboxamide and Ester Derivatives. nih.govresearchgate.net
Nucleophile TypeSpecific NucleophileProduct TypeReported Yield Range
Aromatic AmineAnilineAmideModerate to High
Aliphatic AmineBenzylamineAmideHigh
AlcoholMethanolEsterHigh (96% on 0.25 mmol scale)
AlcoholBenzyl (B1604629) alcoholEsterModerate to High
Thiolp-Methoxybenzyl mercaptanThioesterModerate to High

Other notable cyclization methods reported in the literature for forming the β-lactam ring include the copper-catalyzed Kinugasa reaction and manganese(III)-promoted cyclizations of N-alkenyl malonamides. nih.govbeilstein-journals.org

Functional Group Interconversions on Precursors

Once the azetidinone ring is formed, subsequent reactions are often required to convert precursor groups into the target carboxylic acid. numberanalytics.com This is a critical step, as the choice of protecting groups and the conditions for their removal must be compatible with the sensitive β-lactam ring.

A primary method for obtaining the final carboxylic acid is the hydrolysis of a corresponding ester, such as a methyl, ethyl, or benzyl ester. researchgate.netyoutube.com For example, benzyl esters of 2-oxoazetidine-3-carboxylic acid can be cleaved via hydrogenolysis to yield the desired acid. researchgate.net However, the stability of the final product can be a concern, as 2-oxoazetidine-3-carboxylic acids can be prone to decomposition and decarboxylation upon storage at room temperature. nih.gov

The synthesis of the precursors themselves is a multi-step process. For instance, in the Wolff rearrangement approach, the starting diazotetramic acids are prepared from amino acid precursors. nih.gov Similarly, methods involving the Staudinger reaction require the synthesis of specific ketene precursors (e.g., acyl chlorides) and imines. organicreactions.org

Scalability and Process Chemistry Considerations in this compound Production

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale introduces significant challenges related to cost, safety, efficiency, and purification. syrris.jpnih.gov The production of this compound is no exception, demanding careful consideration of process chemistry to ensure a viable and robust manufacturing method.

A key challenge is that reaction conditions optimized on a small scale may not translate directly to larger batches. For example, in the synthesis of a 2-oxoazetidine-3-carboxylate ester via the Wolff rearrangement, a marked decrease in yield from 96% to 78% was observed when scaling the reaction from 0.25 mmol to 1.5 mmol. nih.govresearchgate.net Such issues may arise from differences in heat and mass transfer in larger reactors. Microwave-assisted reactions, while efficient in the lab, may also present scalability challenges, sometimes necessitating a switch to conventional heating for larger production, which can impact yields and reaction times. nih.govbeilstein-journals.org

Purification is another critical aspect of process chemistry. Reliance on silica (B1680970) gel column chromatography, common in laboratory-scale synthesis, is often impractical and costly for large-scale production. Therefore, developing processes that avoid chromatography is highly desirable. Strategies such as pH-controlled extractions for the isolation and purification of acidic or basic intermediates and products can offer a more scalable alternative.

Table 2: Key Considerations for Scalable Synthesis of this compound.
ConsiderationObjective for ScalabilityExample/Rationale
Reagent Cost & AvailabilityUtilize inexpensive, commercially available starting materials.Avoids complex, multi-step synthesis of starting materials themselves.
Reaction Yield on Scale-upMaintain high yields during transition from lab to pilot/plant scale.Requires re-optimization of parameters like temperature, pressure, and mixing. nih.gov
Purification MethodDevelop non-chromatographic methods like crystallization or extraction.Reduces solvent waste, time, and cost associated with large-scale chromatography.
Process SafetyAvoid hazardous reagents (e.g., potentially explosive diazo compounds) or high-pressure reactions where possible.Ensures operational safety and minimizes risk in an industrial environment. nih.gov
Step EconomyMinimize the total number of synthetic steps.Improves overall yield and reduces resource consumption (time, materials, energy). libretexts.org
Waste ReductionEmploy catalytic methods over stoichiometric reagents.Minimizes waste streams and improves the environmental footprint of the process. acs.org

Biosynthetic Pathways and Natural Occurrence of 3s 2 Oxoazetidine 3 Carboxylic Acid

Identification of Natural Sources and Organisms Producing Azetidine (B1206935) Carboxylic Acids

Direct natural sources of (3S)-2-oxoazetidine-3-carboxylic acid have not been definitively identified. However, the occurrence of other azetidine-containing natural products provides insight into potential producing organisms. The non-proteinogenic amino acid, L-azetidine-2-carboxylic acid (AZE), a close structural analog, is found in various plants. It was first discovered in members of the lily family (Liliaceae), such as lily of the valley (Convallaria majalis), and has also been identified in sugar beets (Beta vulgaris). nih.gov

Bacterial sources are more commonly associated with the production of β-lactam rings. Monobactam antibiotics, which feature a monocyclic azetidinone core, are produced by a range of bacteria. For example, sulfazecin (B1681187) is produced by Pseudomonas acidophila, and nocardicins are produced by species of Nocardia, such as Nocardia uniformis. nih.govnih.govrsc.org These organisms represent the types of bacteria that could potentially synthesize simple azetidinone structures like this compound.

CompoundNatural Source(s)Type of Organism
L-Azetidine-2-carboxylic acid Convallaria majalis (Lily of the Valley), Polygonatum spp., Beta vulgaris (Beet)Plant
Sulfazecin Pseudomonas acidophilaBacterium
Nocardicin A Nocardia uniformisBacterium
Monobactams (general) Chromobacterium violaceum, Acetobacter sp., Agrobacterium radiobacterBacteria capes.gov.br

Elucidation of Enzymatic Biosynthesis Steps Leading to this compound

The enzymatic formation of this compound has not been directly studied. Nevertheless, a hypothetical pathway can be constructed based on well-understood mechanisms of β-lactam ring formation in other natural products. The biosynthesis is presumed to involve the intramolecular cyclization of an amino acid precursor.

The central step in the proposed biosynthesis is the formation of the four-membered azetidinone ring. This reaction requires a specialized enzyme capable of catalyzing an intramolecular amide bond formation. Two primary classes of enzymes are known to perform such cyclizations in nature:

β-Lactam Synthetase (β-LS): This type of enzyme is crucial in the biosynthesis of clavulanic acid and carbapenems. nih.govnih.gov These synthetases are ATP/Mg²⁺-dependent and are evolutionarily related to asparagine synthetase B (AS-B). nih.gov They function by activating a carboxylic acid group via adenylation, which facilitates a subsequent nucleophilic attack by an amino group to close the ring. A similar β-lactam synthetase could be responsible for cyclizing a precursor like L-aspartic acid.

Non-Ribosomal Peptide Synthetase (NRPS) Thioesterase (TE) Domain: In the biosynthesis of the monobactam sulfazecin, the β-lactam ring is formed via the action of a specialized thioesterase domain within a large NRPS enzyme complex. nih.govrsc.org This domain catalyzes the cyclization and release of the NRPS-bound substrate. While this compound is a very simple molecule unlikely to require a full NRPS assembly line, a standalone enzyme with a TE-like catalytic mechanism could potentially be involved.

Given the structural simplicity of the target molecule, a dedicated, single-module β-lactam synthetase is the most probable catalyst.

The proposed mechanism for the enzyme-catalyzed formation of the this compound ring is analogous to that of β-lactam synthetase. nih.govasm.org The reaction would proceed via two main steps:

Activation of the β-Carboxyl Group: The enzyme would first bind the precursor, L-aspartic acid, and ATP. The β-carboxyl group of aspartic acid would attack the α-phosphate of ATP, forming an L-aspartyl-β-adenylate intermediate and releasing pyrophosphate (PPi). This step "activates" the carboxyl group, making it a better electrophile.

Intramolecular Cyclization: The amino group of the L-aspartyl-β-adenylate intermediate, held in close proximity within the enzyme's active site, would then perform a nucleophilic attack on the activated carbonyl carbon. This SN2-type reaction displaces the AMP and results in the formation of the strained four-membered β-lactam ring, yielding this compound. capes.gov.br

This mechanism is thermodynamically driven by the hydrolysis of ATP and is a known biological strategy for forming the high-energy amide bond of the β-lactam ring. nih.gov

Metabolic Precursors and Intermediates in Azetidine Ring Biosynthesis

The identity of the metabolic precursor for this compound can be inferred from its structure. The four-carbon backbone with a carboxylic acid and an amino group strongly suggests that the proteinogenic amino acid L-aspartic acid is the direct precursor.

This contrasts with the precursors used for other β-lactam antibiotics, highlighting the diversity of these pathways.

β-Lactam ProductPrimary Precursor(s)
This compound L-Aspartic Acid (hypothesized)
Penicillins / Cephalosporins L-α-Aminoadipic Acid, L-Cysteine, L-Valine (ACV Tripeptide)
Clavulanic Acid L-Arginine, Glyceraldehyde-3-phosphate
Carbapenems Acetate, Glutamate
Monobactams (e.g., from C. violaceum) L-Serine capes.gov.br
Sulfazecin L-2,3-Diaminopropionate, D-Alanine, D-Glutamate nih.govrsc.org

The primary intermediate in the proposed pathway would be the enzyme-bound L-aspartyl-β-adenylate . This activated species is transient and is immediately converted to the final cyclized product.

Genetic Basis and Regulation of this compound Biosynthesis

A biosynthetic gene cluster (BGC) responsible for producing this compound has not been identified. However, the genetic organization of clusters for other monobactams provides a model for what such a BGC might contain.

The characterized gene cluster for the monobactam nocardicin A in Nocardia uniformis and the sulfazecin cluster in P. acidophila reveal common features. nih.govnih.gov A hypothetical cluster for this compound would likely be small and include:

A Core Synthetase Gene: Encoding the putative β-lactam synthetase responsible for ring formation.

Transporter/Efflux Pump Genes: To export the synthesized compound and potentially confer self-resistance to the producing organism.

Regulatory Genes: Encoding proteins that control the expression of the biosynthetic and resistance genes, often in response to cell density or environmental cues.

Analysis of bacterial genomes often reveals numerous "cryptic" or "orphan" BGCs, whose products are unknown. mdpi.comnih.govmdpi.com It is plausible that a simple BGC for this compound exists within the genome of a yet-to-be-identified bacterial strain.

Comparative Biosynthesis of Related Beta-Lactam Structures

The biosynthesis of β-lactams follows several distinct and convergent evolutionary pathways, all leading to the formation of the characteristic four-membered ring. nih.gov The proposed pathway for this compound represents one of the simplest routes.

Penicillins and Cephalosporins: These bicyclic structures are formed from a linear tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The key step is a complex oxidative cyclization catalyzed by isopenicillin N synthase (IPNS), which forms both the β-lactam and the second fused ring (thiazolidine or dihydrothiazine) in a single enzymatic step.

Clavulanic Acid and Carbapenems: These are also bicyclic systems, but their β-lactam ring is formed first from a linear precursor via a β-lactam synthetase. nih.gov Subsequent enzymatic modifications then form the second fused ring. This strategy of forming the monocyclic β-lactam first is a key difference from the penicillin pathway.

Monobactams: As monocyclic β-lactams, their biosynthesis does not involve the formation of a second ring. Their pathways differ based on the precursor and enzymatic machinery. Some, like sulfazecin, are assembled on complex NRPS templates. nih.gov Others are believed to arise from the direct cyclization of a single amino acid, such as serine. capes.gov.br

The hypothetical biosynthesis of this compound from L-aspartic acid fits into this latter category, representing a highly efficient, single-step pathway to a simple azetidinone core. This pathway would be mechanistically similar to the initial ring-forming step in carbapenem (B1253116) and clavulanic acid biosynthesis but without the subsequent tailoring steps that create a bicyclic product.

Structural Features and Fundamental Reactivity Principles of 3s 2 Oxoazetidine 3 Carboxylic Acid

Conformational Analysis of the Azetidinone Ring System

The four-membered azetidin-2-one (B1220530), or β-lactam, ring is a privileged structure in medicinal chemistry, largely due to the inherent chemical reactivity conferred by its unique geometry. rsc.orgglobalresearchonline.net The conformation of this ring system is a critical determinant of its stability and reactivity.

The azetidinone ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from ideal values. The total ring strain for the parent azetidine (B1206935) heterocycle is estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a key factor driving the reactivity of the ring, particularly its susceptibility to ring-opening reactions. rsc.org

Table 1: Comparison of Ring Strain in Small Heterocycles
HeterocycleRing SizeEstimated Ring Strain (kcal/mol)
Aziridine3~27.7
Azetidine4~25.4
Pyrrolidine5~5.4

Data sourced from reference rsc.org.

The reactivity of the β-lactam ring is profoundly influenced by stereoelectronic effects, particularly the geometry of the amide bond. In a typical acyclic amide, the nitrogen atom is sp²-hybridized and planar, allowing for effective resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This resonance stabilizes the amide bond and reduces the electrophilicity of the carbonyl carbon.

In the constrained four-membered ring of an azetidinone, this resonance is significantly attenuated. frontiersin.org The geometric constraints of the ring force the nitrogen atom to adopt a more pyramidal (sp³-like) geometry rather than a planar (sp²-like) one. frontiersin.org This deviation from planarity, often quantified by the Woodward height (h-Woodward), hinders the overlap between the nitrogen's lone pair orbital and the carbonyl's π-system. frontiersin.org The result is a decrease in amide stabilization, which consequently increases the carbonyl carbon's electrophilicity and makes the β-lactam more susceptible to nucleophilic attack compared to a standard acyclic amide. frontiersin.orgnih.gov While monocyclic β-lactams like (3S)-2-oxoazetidine-3-carboxylic acid have a more planar nitrogen geometry and are generally less reactive than fused bicyclic systems (e.g., penicillins), the inherent ring strain still renders their amide bond more labile than in unstrained systems. frontiersin.org

Electronic Structure and Reactive Sites within this compound

The electronic landscape of this compound is dominated by two primary reactive sites: the electrophilic carbonyl carbon of the β-lactam and the acidic proton of the carboxylic acid group.

The most significant reactive site is the carbonyl carbon of the lactam. As discussed, the combination of ring strain and reduced amide resonance makes this carbon highly electrophilic. frontiersin.orgresearchgate.net It is the primary target for nucleophiles, and reactions at this site typically lead to the cleavage of the C-N bond and opening of the four-membered ring. nih.gov This acylating potential is the basis for the biological activity of many β-lactam antibiotics, which act by acylating serine residues in the active sites of bacterial enzymes. nih.gov

The second reactive site is the carboxylic acid moiety. This group can undergo typical carboxylic acid reactions, such as deprotonation by a base to form a carboxylate salt, or esterification with an alcohol under acidic conditions. msu.edunih.gov The presence of the electron-withdrawing β-lactam ring may slightly increase the acidity of the carboxylic acid proton compared to a simple alkanoic acid.

Stereochemical Stability and Epimerization Potential of the Chiral Center

This compound possesses a single chiral center at the C3 position. The stereochemical integrity of this center is crucial for its specific three-dimensional structure and any potential biological interactions. The configuration of substituents at the chiral centers of a β-lactam frame is a known determinant of its bioactivity. rsc.org

The stability of the C3 stereocenter is generally high under neutral and mild acidic or basic conditions. However, epimerization (inversion of stereochemistry) at a carbon adjacent to a carbonyl group is a known chemical process. This typically occurs through the formation of an enol or enolate intermediate, which is planar at the α-carbon, allowing for re-protonation from either face. In the case of this compound, strong basic conditions could potentially facilitate the deprotonation at C3 to form an enolate, which could lead to racemization. However, the stability of such an enolate within a strained four-membered ring may be limited. Recent advances in synthetic chemistry have demonstrated that late-stage epimerization of previously fixed tertiary stereocenters can be achieved using specific photocatalytic methods, highlighting that while the center is generally stable, it is not immutable under all chemical conditions. nih.gov In syntheses of related 3,4-disubstituted β-lactams, the formation of specific cis or trans diastereomers is often controlled, and the vicinal coupling constants in NMR spectroscopy are used to confirm the stereochemistry. nih.gov

General Reactivity of the Carboxylic Acid and Beta-Lactam Moieties

The β-lactam ring's reactivity is dominated by its susceptibility to nucleophilic acyl substitution, which results in ring-opening. researchgate.netnih.gov This reaction is significantly more facile than for acyclic amides due to the release of ring strain. rsc.org The reaction can be catalyzed by acid, which protonates the carbonyl oxygen to further enhance the electrophilicity of the carbonyl carbon, or by base, which can either deprotonate a nucleophile to make it more potent or, in some cases, catalyze the reaction directly. rsc.org

The archetypal reaction of the β-lactam ring is its cleavage via nucleophilic attack at the carbonyl carbon. This process is central to the mechanism of action for a vast class of antibiotics. nih.gov The reaction proceeds via a two-step mechanism involving a tetrahedral intermediate.

Nucleophilic Addition: A nucleophile (e.g., the hydroxyl group of a serine residue in an enzyme, a water molecule, or an alcohol) attacks the electrophilic carbonyl carbon of the β-lactam. nih.govresearchgate.net This breaks the π-bond of the carbonyl, and the carbon atom rehybridizes from sp² to sp³.

Ring Opening: The resulting tetrahedral intermediate is unstable. The carbonyl double bond reforms, accompanied by the cleavage of the weakest bond, which is the strained amide (C-N) bond within the ring. The nitrogen atom acts as a leaving group, becoming protonated by a general acid catalyst or solvent in the process. researchgate.net

Reactivity of the Carboxylic Acid Functional Group

The reactivity of the carboxylic acid moiety in this compound is characteristic of carboxylic acids in general, primarily involving nucleophilic acyl substitution. This allows for its conversion into a variety of derivatives, most notably esters and amides. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, leading to the substitution of the hydroxyl group.

The synthesis of ester and amide derivatives is a well-documented manifestation of this reactivity. nih.govbeilstein-journals.org For instance, benzyl (B1604629) esters of the core structure can be synthesized and subsequently converted to the corresponding carboxylic acids via mild hydrogenolysis conditions, which proceed in quantitative yields. researchgate.net These acids can then be readily amidated to form a diverse range of new β-lactam derivatives. nih.govresearchgate.net The ability to perform these transformations highlights the utility of the carboxylic acid group as a synthetic handle for introducing molecular diversity. researchgate.net

A variety of nucleophiles can be employed to create these derivatives. Research has demonstrated successful reactions with a wide range of aromatic and aliphatic amines, as well as alcohols and thiols, to produce the corresponding amides, esters, and thioesters. nih.govbeilstein-journals.org This versatility is crucial for the development of structurally diverse β-lactam compounds. beilstein-journals.org The general hierarchy of reactivity for carboxylic acid derivatives places the carboxylate group as the least reactive towards nucleophilic acyl substitution, followed by amides, and then esters and carboxylic acids. libretexts.org

Table 1: Examples of Derivatives Formed from the Carboxylic Acid Group

Derivative TypeReactant TypeDescription
AmidesAromatic and Aliphatic AminesThe carboxylic acid can be activated and reacted with various amines to form the corresponding N-substituted amides. nih.govresearchgate.net
EstersAlcoholsEsterification can be achieved by reacting the carboxylic acid with alcohols, often under acidic conditions or after conversion to a more reactive derivative. nih.gov Benzyl esters are common synthetic intermediates. researchgate.net
ThioestersThiolsReaction with thiols yields thioester derivatives, demonstrating the broad scope of nucleophiles that can react at the carboxyl group. nih.gov

Stability under Various Chemical Conditions

The stability of this compound is dictated by two primary factors: the inherent ring strain of the four-membered azetidin-2-one (β-lactam) ring and the electronic nature of the substituents. The azetidine ring possesses significant strain, which makes it more susceptible to ring-opening reactions compared to less strained five- or six-membered rings like pyrrolidines. fiveable.melibretexts.org

Research indicates that the free acid is prone to decomposition. When stored, either as a solid or in solution at room temperature, the acid gradually degrades. nih.govresearchgate.net This instability is primarily attributed to decarboxylation, a process where the carboxylic acid group is lost as carbon dioxide. nih.govresearchgate.net The structure of this compound is analogous to a β-keto acid, where the β-lactam carbonyl group is in the beta position relative to the carboxylic acid. Such structures are known to be thermally labile and readily undergo decarboxylation through a cyclic transition state. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The stability of the β-lactam ring is also highly dependent on its substitution pattern and the reaction conditions.

Thermolysis: Less-substituted β-lactam derivatives generally exhibit lower stability under thermal conditions. nih.gov The presence of additional alkyl substituents can sterically shield the ring, preventing unwanted nucleophilic attacks that would lead to product degradation. nih.govresearchgate.net

Hydrolysis: The stability of the ring under hydrolytic conditions can be challenging. For example, the alkaline hydrolysis of methyl and ethyl esters of 2-oxoazetidine-3-carboxylic acid does not consistently produce high yields of the target acid. researchgate.net This suggests that basic conditions may promote ring-opening or other degradation pathways, complicating the deprotection of simple alkyl esters. researchgate.netlibretexts.org Acid-catalyzed hydrolysis is also a possible reaction, though it is typically a reversible process. chemguide.co.uk

The inherent instability, particularly the tendency to decarboxylate, is a critical consideration in the synthesis, purification, and storage of this compound.

Table 2: Stability Profile of this compound

ConditionObservationPrimary Decomposition Pathway
Room Temperature StorageGradual decomposition in solid state or solution. nih.govresearchgate.netDecarboxylation
ThermolysisLower stability, especially for less-substituted derivatives. nih.govRing degradation, potential decarboxylation
Alkaline Hydrolysis (of esters)Incomplete conversion to the acid, suggesting ring instability. researchgate.netRing-opening, other degradation
Acidic Hydrolysis (of esters)Reversible reaction leading to the carboxylic acid and alcohol. chemguide.co.ukRing-opening

Molecular Mechanisms of Action and Biological Significance of 3s 2 Oxoazetidine 3 Carboxylic Acid

Role as an Enzyme Inhibitor: Mechanistic Studies

The biological activity of (3S)-2-oxoazetidine-3-carboxylic acid and its derivatives is significantly linked to their function as enzyme inhibitors. The strained β-lactam ring is a key structural feature that confers reactivity towards the active sites of various enzymes.

Inhibition Kinetics and Binding Mechanisms

Derivatives of 2-oxoazetidine-3-carboxylic acid have been identified as inhibitors of several enzymes, often displaying specific kinetic profiles. For instance, isosteres of a related carboxylic acid were found to be slow, tight-binding inhibitors of the SIRT5 lysine (B10760008) deacylase enzyme, with some analogs exhibiting Ki values in the low nanomolar range. nih.gov This type of inhibition is characterized by an initial weak binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. The process can be described by a two-step mechanism where the inhibitor (I) first forms a rapidly reversible complex (EI) with the enzyme (E), which then slowly isomerizes to a more stable complex (E*I). nih.gov

The binding is often directed at the enzyme's active site. In the case of β-lactamases, the β-lactam ring of the inhibitor is targeted by the active-site serine residue of the enzyme, mimicking the acylation step that occurs with the natural penicillin substrate.

Irreversible vs. Reversible Inhibition Studies

The nature of inhibition by β-lactam compounds can be either reversible or irreversible. Irreversible inhibitors typically form a strong, covalent bond with the enzyme, permanently inactivating it. youtube.comucl.ac.uk The restoration of enzyme activity in this case depends on the synthesis of new enzymes. youtube.com Penicillin, for example, acts as an irreversible inhibitor of transpeptidase. libretexts.org The mechanism involves the nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the β-lactam ring, leading to the formation of a stable acyl-enzyme intermediate and ring opening. This covalent modification is essentially permanent. libretexts.org

In contrast, reversible inhibition involves non-covalent interactions, such as hydrogen bonds or ionic bonds, allowing the inhibitor to dissociate from the enzyme. aklectures.comsigmaaldrich.com While specific studies on this compound are limited, its β-lactam structure suggests a high potential for acting as an irreversible or "suicide" inhibitor, particularly towards bacterial enzymes like penicillin-binding proteins (PBPs). This is because the inhibitor, resembling the substrate, binds to the active site and becomes covalently attached during the catalytic process. libretexts.org

Specificity Towards Target Enzymes

Beyond this, specific derivatives have shown other inhibitory activities:

Neutral Amino Acid Transporter (SLC6A19) Inhibition : Certain derivatives are noted to inhibit this transporter. nih.govresearchgate.net

Antitubercular Properties : This suggests inhibition of enzymes specific to Mycobacterium tuberculosis. nih.govresearchgate.net

Herbicidal Properties : This implies the targeting of essential enzymes in plant metabolic pathways. nih.govresearchgate.net

Glycosidase Inhibition : An N-methylazetidine amide derivative has been shown to be a specific inhibitor of β-hexosaminidases. nih.gov

This variety of activities highlights that while the β-lactam core is crucial for the mechanism of action, the substituents on the ring and at the carboxylic acid position play a significant role in determining the specific enzyme that a particular derivative will target.

Substrate Mimicry and Analogous Biological Roles of this compound

The inhibitory action of this compound and its analogs is rooted in their ability to act as substrate mimics. As a non-proteinogenic amino acid, its structure resembles that of natural amino acids or the terminal dipeptide (D-Ala-D-Ala) of peptidoglycan precursors in bacteria. nih.gov

This mimicry allows the molecule to enter the active site of enzymes that normally bind these substrates. For penicillin-binding proteins (PBPs) and β-lactamases, the strained four-membered β-lactam ring mimics the transition state of the natural substrate. The enzyme attempts to catalyze a reaction (e.g., peptide bond cleavage or formation), but instead forms a stable, covalent bond with the inhibitor, leading to inactivation. This "suicide inhibition" is a powerful mechanism where the enzyme participates in its own inactivation.

Furthermore, azetidine (B1206935) carboxylic acid derivatives are valuable as peptide isosteres in medicinal chemistry. nih.gov By incorporating them into peptides, chemists can create analogs with altered conformations and improved stability against enzymatic degradation, while retaining the ability to bind to the target receptor or enzyme.

Participation in Intermediary Metabolism and Signaling Pathways (Non-Human Organisms)

In non-human organisms, derivatives of 2-oxoazetidine-3-carboxylic acid have been shown to interfere with essential biological processes. The compound's reported antibacterial and herbicidal properties indicate its participation in or disruption of key metabolic and signaling pathways in bacteria and plants. nih.govresearchgate.net

In bacteria, the primary mechanism involves the inhibition of cell wall synthesis. By targeting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains, these compounds disrupt the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. This is a well-established pathway targeted by the entire class of β-lactam antibiotics.

The herbicidal activity suggests interference with a vital plant-specific pathway. nih.govresearchgate.net While the exact target is not always specified, such compounds often work by inhibiting enzymes involved in the synthesis of essential amino acids or other critical metabolic processes unique to plants.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for optimizing inhibitor potency and specificity. For 2-oxoazetidine-3-carboxylic acid derivatives, SAR investigations have provided valuable insights.

Research has shown that modifications to the core structure can significantly impact biological activity. A study involving the synthesis of various 2-oxoazetidine-3-carboxylic acid derivatives through a Wolff rearrangement demonstrated that easy variation of the substituent at the exocyclic carbonyl group is possible by using different nucleophiles (amines, alcohols, thiols). nih.govresearchgate.net This allows for the creation of diverse libraries of amides and esters. The stereochemistry is also critical, with reactions of chiral precursors leading exclusively to trans-diastereomeric β-lactams. nih.govresearchgate.netnih.gov

Key findings from SAR studies include:

Substituents on the β-Lactam Ring : Additional alkyl substituents on the ring can sterically shield it, potentially preventing unwanted nucleophilic attacks and increasing the stability of the compound. nih.gov

Exocyclic Acyl Group : The nature of the group attached to the carboxylic acid function (e.g., different amides or esters) is a key determinant of target specificity and potency. nih.govresearchgate.netresearchgate.net

N1-Substituent : In related β-lactams, the substituent on the nitrogen atom of the ring is critical for activity. For example, 1-methyl-2-oxoazetidine-3-carboxylic acid's mechanism is primarily related to its β-lactam ring's ability to inactivate PBPs.

The table below summarizes how different structural features relate to the compound's function, based on studies of various derivatives.

Structural FeatureModificationImpact on Activity/MechanismReference
β-Lactam Ring Core structureEssential for electrophilicity and covalent bond formation with target enzymes like PBPs.
Ring Substituents Addition of alkyl groupsCan provide steric shielding, enhancing stability. nih.gov
C3-Carboxylic Acid Conversion to amides/estersAllows for tuning of properties and targeting of different enzymes. nih.govresearchgate.net
Stereochemistry trans-diastereomerOften the preferred conformation for biological activity. nih.govresearchgate.netnih.gov

These investigations underscore the versatility of the 2-oxoazetidine-3-carboxylic acid scaffold, where targeted chemical modifications can produce derivatives with specific inhibitory profiles against a range of biological targets. nih.govresearchgate.netnih.gov

Elucidation of Pharmacophoric Elements

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For this compound, the key pharmacophoric elements can be identified as the β-lactam ring and the carboxylic acid group.

The β-lactam ring , a four-membered cyclic amide, is a well-established pharmacophore, most notably in β-lactam antibiotics. nih.gov This strained ring system is chemically reactive and can acylate the active sites of target enzymes, leading to their inhibition. In the context of antibacterial agents, this ring is responsible for the inactivation of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall. nih.gov

The carboxylic acid group at the 3-position is another critical component. This group is often involved in key binding interactions with target enzymes. In many β-lactamase inhibitors, the carboxylate group interacts with specific residues in the enzyme's active site, such as arginine and threonine, through hydrogen bonding. nih.gov This interaction helps to properly orient the inhibitor within the active site for effective inhibition.

The combination of the reactive β-lactam and the binding-facilitating carboxylic acid group makes the 2-oxoazetidine-3-carboxylic acid scaffold a potent pharmacophore for a range of enzymes.

Table 1: Key Pharmacophoric Elements and Their Functions

Pharmacophoric ElementFunction
β-Lactam RingCovalent modification of enzyme active sites
Carboxylic AcidAnchoring and orientation within the enzyme active site

Impact of Stereochemistry on Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are themselves chiral. The "(3S)" designation in this compound refers to the specific spatial arrangement of the carboxylic acid group at the 3-position of the azetidine ring.

While direct comparative studies on the biological activity of the (3S) versus the (3R) enantiomer of 2-oxoazetidine-3-carboxylic acid are not extensively detailed in the available literature, the importance of stereochemistry is well-documented for related compounds. For instance, in the synthesis of derivatives of 2-oxoazetidine-3-carboxylic acid, specific diastereomers, such as the trans-isomers, are often exclusively formed, indicating a high degree of stereochemical control in these reactions. nih.govresearchgate.net

The specific orientation of the carboxylic acid group in the (3S) configuration will dictate how the molecule fits into the active site of a target enzyme. An incorrect stereoisomer may not be able to achieve the necessary binding interactions for biological activity. This principle is fundamental in drug design, where often only one enantiomer of a chiral drug is active, while the other may be inactive or even have undesirable effects.

Theoretical Models of Biological Recognition and Interaction

Theoretical and computational models are invaluable tools for understanding how a molecule like this compound is recognized by and interacts with its biological targets. While specific models for this exact compound are not widely published, general models for the interaction of monocyclic β-lactams with enzymes like β-lactamases can provide significant insights.

Molecular docking studies on related β-lactamase inhibitors have revealed the crucial interactions that lead to enzyme inhibition. These models typically show the carboxylate group of the inhibitor forming strong hydrogen bonds with positively charged or polar residues in the active site. This initial binding event positions the β-lactam ring in close proximity to a catalytic residue, often a serine.

The subsequent interaction involves the nucleophilic attack of the catalytic serine on the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained four-membered ring and the formation of a stable covalent acyl-enzyme intermediate, effectively inactivating the enzyme.

Table 2: Summary of Biological Activities of 2-Oxoazetidine-3-Carboxylic Acid Derivatives

Biological ActivityReference
Inhibition of β-lactamases nih.gov
Antitubercular properties nih.gov
Antiproliferative and antibacterial activity nih.gov
Herbicidal properties nih.gov
Inhibition of neutral amino acid transporter (SLC6A19) nih.gov

Derivatization and Analog Synthesis of 3s 2 Oxoazetidine 3 Carboxylic Acid

Chemical Modification at the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position of the azetidinone ring is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides, or its complete removal or transformation through reduction and decarboxylation.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating derivatives. These reactions are often accomplished through classical methods or more advanced, versatile synthetic routes.

Esters are commonly synthesized by heating a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukucalgary.ca This process, known as Fischer esterification, is a reversible reaction where the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it forms. ucalgary.calibretexts.org

Amidation can be achieved by reacting the carboxylic acid with an amine. This transformation can be facilitated by acid catalysis or through the use of coupling reagents that activate the carboxylic acid. researchgate.netyoutube.com

A particularly versatile method for accessing a diverse range of 2-oxoazetidine-3-carboxylic acid derivatives, including esters and amides, involves the thermally promoted Wolff rearrangement of diazotetramic acids. beilstein-archives.orgnih.govresearchgate.net This reaction generates a β-lactam ketene (B1206846) intermediate that can be trapped by various nucleophiles. The use of different alcohols or amines as nucleophiles allows for the straightforward synthesis of a corresponding library of esters and amides. beilstein-archives.orgnih.govresearchgate.net For instance, benzyl (B1604629) esters of 2-oxoazetidine-3-carboxylic acid can be synthesized and subsequently converted to the free acid via hydrogenolysis, which can then undergo amidation to yield further derivatives. beilstein-archives.orgnih.gov

Table 1: Examples of Esterification and Amidation Reactions

Reaction Type Reagents Key Method Product Class Reference
Esterification Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) Fischer Esterification Ester chemguide.co.ukucalgary.ca
Amidation Carboxylic Acid, Amine, Coupling Agent/Acid Catalyst Direct Amidation Amide researchgate.netyoutube.com
Esterification/Amidation Diazotetramic Acid, Alcohol/Amine, Heat (Microwave) Wolff Rearrangement Ester/Amide beilstein-archives.orgnih.govresearchgate.net

The modification of the carboxylic acid can also involve its reduction to an alcohol or its complete removal via decarboxylation.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for certain classes of carboxylic acids. Beta-keto acids, for example, are particularly susceptible to decarboxylation upon heating. masterorganicchemistry.comyoutube.com Research has shown that 2-oxoazetidine-3-carboxylic acids can undergo gradual decarboxylation when stored at room temperature. nih.gov Modern synthetic methods, including photoredox catalysis, have expanded the scope of decarboxylative functionalizations, allowing the carboxyl group to be replaced with other functionalities under neutral conditions. nih.govnih.gov

The reduction of the carboxylic acid group to a primary alcohol is a standard transformation in organic synthesis, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, when applying such methods to (3S)-2-oxoazetidine-3-carboxylic acid, the reactivity of the strained β-lactam ring must be considered, as it may also be susceptible to cleavage under harsh reducing conditions.

Derivatization Strategies for the Azetidinone Ring

The azetidinone ring itself provides multiple avenues for derivatization, including modifications at the nitrogen atom, alterations to the ring size, and the introduction of various substituents onto the carbon framework of the ring.

Modification at the nitrogen atom of the β-lactam ring is a common strategy to introduce structural diversity.

N-Acylation of the azetidinone nitrogen can be accomplished using various acylating agents. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to effectively catalyze the N-acylation of related structures like carbamates and oxazolidinones using carboxylic acid anhydrides. semanticscholar.org Another approach involves the use of esters as the acyl source, catalyzed by a simple acid like acetic acid. rsc.org These methods provide pathways to attach a wide range of acyl groups to the nitrogen of the azetidinone ring.

N-Alkylation introduces an alkyl group onto the ring nitrogen. While specific examples for this compound are less commonly detailed, general methods for N-alkylation of amides and lactams can be applied, often involving a strong base to deprotonate the nitrogen followed by reaction with an alkyl halide.

Altering the size of the four-membered azetidinone ring through expansion or contraction leads to the formation of different heterocyclic systems.

Ring Expansion methodologies can transform the four-membered azetidine (B1206935) into larger nitrogen-containing heterocycles. For example, bicyclic azetidinium intermediates can undergo nucleophile-induced ring expansion to yield five-, six-, seven-, or eight-membered rings such as pyrrolidines, piperidines, and azepanes. researchgate.net Other strategies include 1,3-dipolar cycloadditions and reactions with isocyanates. epfl.ch

Ring Contraction provides a route to azetidine derivatives from larger rings. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, which yields α-carbonylated N-sulfonylazetidines. organic-chemistry.org The Wolff rearrangement is another powerful ring-contraction strategy used in organic synthesis. ntu.ac.uk

Introducing substituents at the C-3 and C-4 positions of the azetidinone ring is a key strategy for modulating the properties of the molecule. The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis and allows for the direct installation of a wide variety of substituents at the N-1, C-3, and C-4 positions. mdpi.comresearchgate.net

The substitution pattern significantly influences the molecule's properties. For instance, structure-activity relationship (SAR) studies have shown that substituting the C-4 position with groups like p-methoxyphenyl or p-hydroxyphenyl can result in potent antimicrobial activity. derpharmachemica.com

A versatile method for introducing substituents at the C-3 position involves the use of a 3-cyanoazetidine intermediate. This intermediate can be deprotonated at the C-3 position, and the resulting anion can be trapped with various electrophiles, such as methyl iodide, to install new substituents. Subsequent hydrolysis of the cyano group yields the 3-substituted azetidine-3-carboxylic acid derivative. semanticscholar.org

Table 2: Strategies for Introducing Ring Substituents

Method Position(s) Modified Reagents/Intermediates Product Feature Reference
Staudinger Cycloaddition N-1, C-3, C-4 Ketene, Imine Variously substituted 2-azetidinones mdpi.comresearchgate.net
Electrophilic Trapping C-3 3-Cyanoazetidine, Base (e.g., LiHMDS), Electrophile (e.g., CH₃I) 3,3-Disubstituted azetidines semanticscholar.org

Stereoselective Modifications and Synthesis of Isomers of this compound

The biological activity of β-lactam compounds is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic methods to access specific isomers of the 2-oxoazetidine-3-carboxylic acid core is of paramount importance.

Recent research has demonstrated an efficient method for the synthesis of derivatives of 2-oxoazetidine-3-carboxylic acid through a thermally promoted Wolff rearrangement of diazotetramic acids. beilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.gov This approach allows for considerable diversity in the final products by introducing various nucleophiles, such as aromatic and aliphatic amines, alcohols, and thiols, during the reaction. nih.govresearchgate.net

A key feature of this method is its stereoselectivity. When chiral, 5-monosubstituted diazotetramic acids are used as starting materials, the reaction yields exclusively trans-diastereomeric β-lactam products. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The stereochemical outcome can be readily determined by analyzing the vicinal coupling constants in the 1H NMR spectrum of the resulting 3,4-disubstituted β-lactam ring. The coupling constants for trans-isomers typically fall within the range of 1.5–2.5 Hz, while cis-isomers exhibit larger coupling constants of 5.5–6.0 Hz. beilstein-journals.orgnih.govresearchgate.net X-ray crystallography has also been used to confirm the trans configuration of the products. nih.govresearchgate.net

While the Wolff rearrangement provides excellent control for the synthesis of trans-isomers, the synthesis of cis-isomers of 2-oxoazetidine-3-carboxylic acid derivatives remains a synthetic challenge that often requires different strategic approaches.

The synthesis of the enantiomeric form, (3R)-2-oxoazetidine-3-carboxylic acid, and its derivatives is equally significant for exploring the full pharmacological potential of this scaffold. Access to both enantiomers allows for detailed structure-activity relationship (SAR) studies and the identification of the optimal stereoisomer for a given biological target.

Table 1: Stereoselective Synthesis of 2-Oxoazetidine-3-carboxylic Acid Derivatives via Wolff Rearrangement

Starting MaterialNucleophileProduct StereochemistryAnalytical MethodReference
Chiral 5-monosubstituted diazotetramic acidVarious amines, alcohols, thiolstrans-diastereomer1H NMR, X-ray crystallography beilstein-journals.orgnih.govresearchgate.net

Creation of Probes and Reporter Molecules Based on the this compound Scaffold

To investigate the mechanism of action and identify the cellular targets of bioactive compounds, the development of chemical probes is an indispensable tool. The this compound scaffold, with its inherent reactivity and chiral nature, presents a promising platform for the design of such probes.

Fluorescent and Affinity Labeling Probes

Fluorescent probes are powerful tools for visualizing the distribution and interaction of molecules within biological systems. While specific examples of fluorescent probes directly derived from this compound are not extensively documented in the literature, the principles of probe design can be applied to this scaffold. A common strategy involves the covalent attachment of a fluorophore to the molecule of interest. The carboxylic acid functionality of this compound provides a convenient handle for conjugation with amine-functionalized fluorophores.

Affinity labeling probes are designed to bind specifically and covalently to their biological targets, enabling target identification and characterization. The strained β-lactam ring itself can act as a reactive group for covalent modification of target proteins, particularly those with a nucleophilic residue, such as a serine or cysteine, in their active site. nih.gov This reactivity is the basis for the mechanism of action of many β-lactam antibiotics that target penicillin-binding proteins (PBPs). nih.gov

The design of an affinity probe based on the this compound scaffold could involve the introduction of a photoreactive group, such as a diazirine or an azide (B81097), which upon photoactivation, forms a highly reactive species that can covalently crosslink with nearby molecules. acs.org Additionally, a "clickable" handle, like an alkyne or an azide, can be incorporated for subsequent ligation to a reporter tag (e.g., a fluorophore or biotin) via click chemistry. acs.org

Bioconjugation Strategies for Research Tools

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a fundamental technique for creating research tools. The carboxylic acid group of this compound is a versatile functional group for bioconjugation. Standard coupling chemistries, such as those employing carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS), can be used to form stable amide bonds with primary amines on proteins. researchgate.net

This strategy can be employed to conjugate the this compound scaffold to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to generate immunogens for antibody production. hilarispublisher.com Such antibodies can be valuable reagents for the development of immunoassays to detect and quantify the parent compound or its metabolites.

Furthermore, the β-lactam ring itself can be exploited for bioconjugation. For instance, β-lactamases, enzymes that hydrolyze β-lactam antibiotics, have been utilized in antibody-drug conjugate (ADC) and antibody-directed enzyme prodrug therapy (ADEPT) systems. creative-biolabs.com In these approaches, a β-lactamase is conjugated to an antibody that targets a specific cell type, such as a cancer cell. The enzyme can then activate a prodrug containing a β-lactam ring at the target site, leading to localized therapeutic action. creative-biolabs.com While not yet reported for this compound specifically, this strategy highlights the potential of using the inherent reactivity of the β-lactam scaffold for targeted applications.

Table 2: Potential Bioconjugation Strategies for this compound

Functional Group on ScaffoldCoupling ChemistryBiomolecule TargetPotential ApplicationReference (Analogous Systems)
Carboxylic acidEDC/NHS chemistryPrimary amines on proteinsImmunogen preparation, ADC/ADEPT researchgate.nethilarispublisher.com
β-lactam ringNucleophilic attackSerine/cysteine residues on proteinsCovalent labeling of target proteins nih.gov
Introduced alkyne/azideClick chemistryReporter tag with complementary handleFluorescent/affinity probe development acs.org

Application of 3s 2 Oxoazetidine 3 Carboxylic Acid As a Chiral Building Block in Advanced Synthesis

Construction of Complex Natural Products Utilizing the Azetidine (B1206935) Core

The azetidin-2-one (B1220530) (or β-lactam) ring is a privileged scaffold found in a multitude of biologically active natural products, most notably the β-lactam antibiotics. The inherent ring strain and defined stereochemistry of chiral precursors like (3S)-2-oxoazetidine-3-carboxylic acid make them powerful starting points for the stereocontrolled synthesis of these complex targets.

One of the most significant applications of the azetidinone core is in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. For instance, the versatile intermediate (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone is a cornerstone in the synthesis of thienamycin, a potent broad-spectrum antibiotic. researchgate.net The synthesis of this key intermediate often relies on strategies that build or modify the azetidinone ring, showcasing the central role of this scaffold.

Furthermore, derivatives of azetidine-2-carboxylic acid serve as direct precursors in the biosynthesis of more complex natural amino acids. A notable example is the formation of 3-ethylidene-L-azetidine-2-carboxylic acid, also known as polyoximic acid. frontiersin.org This unique cyclic amino acid is the C-terminal component of the polyoxins, a family of nucleoside peptide antibiotics produced by Streptomyces cacaoi that exhibit potent antifungal activity. frontiersin.org The biosynthesis involves the direct utilization of the carbon skeleton of L-isoleucine, which is cyclized to form the strained azetidine ring. frontiersin.org

The natural occurrence of L-azetidine-2-carboxylic acid itself, first isolated from the lily-of-the-valley (Convallaria majalis), underscores the significance of this ring system in nature. bldpharm.compsu.edursc.org Its role as a proline analogue allows it to be incorporated into proteins, sometimes with toxic effects on predators or competing organisms. bldpharm.com Synthetic efforts to produce L-azetidine-2-carboxylic acid and its derivatives on a larger scale are crucial for further exploring its potential in medicinal and agrochemical studies. mdpi.com

Precursor for Advanced Nitrogen Heterocycles and Non-Proteinogenic Amino Acid Analogs

This compound is a quintessential example of a non-proteinogenic amino acid, which are amino acids not encoded in the standard genetic code. bldpharm.comresearchgate.netyoutube.comnih.gov Its rigid, four-membered ring structure provides a conformationally constrained scaffold that is highly sought after in medicinal chemistry and materials science. The development of efficient synthetic methods to create a diverse library of derivatives from this core structure is a significant area of research. nih.govnih.govgoogle.combyjus.comnih.gov

Recent methodologies have focused on the versatile modification of the 2-oxoazetidine-3-carboxylic acid framework. One such approach involves the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govnih.govgoogle.combyjus.comnih.gov This reaction generates a β-lactam ketene (B1206846) intermediate that can be trapped with a wide array of nucleophiles (alcohols, amines, thiols) to yield a variety of amides and esters of 2-oxoazetidine-3-carboxylic acid. nih.govnih.govgoogle.combyjus.comnih.gov This method is particularly powerful as it allows for the introduction of diverse functional groups at a late stage of the synthesis, providing rapid access to libraries of structurally varied compounds. nih.govnih.govbyjus.com

The strain inherent in the azetidine ring makes it an excellent substrate for ring-opening and ring-expansion reactions, providing pathways to other important nitrogen heterocycles like pyrrolidines and piperidines. mdpi.com The functional handles present in this compound—the carboxylic acid and the reactive lactam—can be manipulated to initiate these transformations, leading to highly substituted acyclic amines or larger heterocyclic systems. mdpi.com

Moreover, the azetidine ring itself is a key pharmacophore in numerous synthetic and natural products. mdpi.com The development of methods for direct C-H functionalization, alkylation, and acylation of the azetidine core has further expanded its utility as a building block for more complex nitrogen-containing molecules. youtube.com The synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been achieved through methods like the aza-Michael addition to azetidin-3-ylidene acetates, demonstrating the versatility of this scaffold in generating advanced amino acid analogs. mdpi.com

Synthetic MethodPrecursorResulting ProductReference(s)
Wolff RearrangementDiazotetramic acidsStructurally diverse 2-oxoazetidine-3-carboxylic acid amides and esters nih.govnih.govgoogle.combyjus.comnih.gov
Aza-Michael Addition(N-Boc-azetidin-3-ylidene)acetateFunctionalised 3-substituted 3-(acetoxymethyl)azetidines mdpi.com
Intramolecular Cyclizationγ-amino-α-diazo-β-ketoestersβ-lactam esters nih.gov
[2+2] CycloadditionAcyl ketenes and iminesβ-lactams nih.gov

Design and Synthesis of Peptide Mimetics and Conformationally Constrained Peptides

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and inherent flexibility, which can lead to reduced binding affinity. youtube.com Incorporating non-proteinogenic amino acids like this compound into peptide sequences is a powerful strategy to overcome these limitations. The rigid β-lactam structure introduces significant conformational constraints, locking the peptide backbone into a more defined three-dimensional shape. youtube.com

This pre-organization of the peptide structure can lead to enhanced binding to biological targets, as less conformational entropy is lost upon binding. Furthermore, the unnatural azetidinone-containing backbone can confer resistance to proteolytic degradation by enzymes that typically cleave standard peptide bonds. youtube.com The β-lactam ring itself can act as a mimic of the transition state of peptide bond hydrolysis, making these compounds potent inhibitors of certain proteases, such as human leukocyte elastase. nih.gov

The synthesis of peptidomimetics containing the 2-oxoazetidine-3-carboxylic acid core allows for the creation of novel structures that mimic or block the biological effects of natural peptides. youtube.com For example, azetidine-based amino acids have been successfully incorporated into small peptide chains, demonstrating their compatibility with standard peptide synthesis protocols and their utility in creating new bioactive molecules. youtube.com The β-lactam scaffold is also a key component of antagonists for receptors like the vasopressin V1a receptor, which is involved in regulating social behavior. nih.gov

The general strategy involves replacing a standard amino acid in a known bioactive peptide with an azetidine-based analogue. The resulting peptidomimetic often retains the key side-chain interactions necessary for biological activity while gaining the benefits of conformational rigidity and increased stability.

Application AreaKey Feature of Azetidinone CoreBenefitReference(s)
Protease InhibitionMimics peptide bond transition statePotent enzyme inhibition nih.gov
Enhanced Receptor BindingConformational constraintReduced entropic penalty upon binding youtube.com
Increased Metabolic StabilityUnnatural peptide backboneResistance to proteolysis youtube.com
Neurological Receptor AntagonismScaffold for V1a receptor antagonistsModulation of social behavior pathways nih.gov

Role in Supramolecular Chemistry and Self-Assembly (as a structural component)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The process by which these molecules spontaneously organize into ordered structures is known as self-assembly. libretexts.org this compound possesses key functional groups—a carboxylic acid and a lactam (a cyclic amide)—that are adept at forming strong, directional hydrogen bonds, making it a promising component for crystal engineering and the design of self-assembling systems. researchgate.netyoutube.comacs.org

The carboxylic acid group is a particularly robust hydrogen-bonding motif, capable of forming strong, predictable dimer interactions (O-H···O=C). acs.org Similarly, the N-H and C=O groups of the lactam ring can participate in hydrogen-bonding networks, analogous to those that define the secondary structure of peptides. frontiersin.orgnih.gov In the solid state, these interactions can guide the assembly of molecules into well-defined one-, two-, or three-dimensional crystalline architectures. rsc.orgresearchgate.netacs.org The predictable nature of these hydrogen-bonding patterns is a cornerstone of crystal engineering, which seeks to design and synthesize new solid-state materials with desired properties. acs.org

Furthermore, the β-lactam ring can be used as a trigger for self-assembly. In an innovative approach, a β-lactamase enzyme was used to catalyze the ring-opening of a specially designed β-lactam conjugate. nih.gov This enzymatic reaction released a hydrogelator molecule, which then self-assembled into nanofibers to form a supramolecular hydrogel. nih.gov This demonstrates how the reactivity of the β-lactam ring can be harnessed to control a self-assembly process in a biological context. nih.gov

When incorporated into peptides, non-natural amino acids like this compound can influence the self-assembly process, leading to the formation of novel nanomaterials such as nanotubes, nanofibers, and hydrogels. bldpharm.com The rigid azetidinone unit can alter the folding and intermolecular interactions of the peptide, guiding it towards new and potentially useful supramolecular structures. bldpharm.com

Integration into Functional Materials and Polymer Chemistry (as a monomer or modifying agent)

The strained β-lactam ring of 2-oxoazetidine-3-carboxylic acid and its derivatives makes them suitable monomers for ring-opening polymerization (ROP). This process leads to the formation of nylon-3 polymers, also known as poly(β-peptides). researchgate.netnih.gov These synthetic polymers are structural isomers of natural poly(α-peptides) (proteins) and have garnered significant interest for their potential as biomaterials. Due to their unnatural backbone, poly(β-peptides) often exhibit remarkable resistance to proteolytic degradation, a highly desirable trait for biomedical applications. researchgate.net

The anionic ring-opening polymerization (AROP) of β-lactam monomers can be controlled to produce polymers with defined molecular weights and narrow molecular weight distributions. researchgate.net The polymerization is typically initiated by a strong base and can proceed in solvents like THF or DMF. By using chiral monomers like this compound, enantiopure polymers can be synthesized, preserving the stereochemical information of the starting material. acs.org

The properties of the resulting nylon-3 polymers can be tailored by the choice of substituents on the β-lactam monomer. For example, by copolymerizing monomers with different side chains (e.g., hydrophilic and hydrophobic), amphiphilic block copolymers can be created. researchgate.net These materials can self-assemble into ordered nanostructures and have shown promise as antimicrobial agents that can selectively disrupt microbial membranes. nih.gov

Furthermore, sugar-derived β-lactam monomers have been polymerized to create poly-amido-saccharides (PASs), a novel class of polymers with a main chain composed of pyranose rings linked by amide bonds. acs.org This highlights the versatility of the β-lactam ROP in creating new classes of functional materials. The polymerization of azetidine derivatives in general is a growing field, producing polyamines with applications in areas such as gene transfection and CO2 capture. nih.govyoutube.com

Polymerization MethodMonomer TypeResulting PolymerKey Feature/ApplicationReference(s)
Anionic Ring-Opening Polymerization (AROP)β-LactamsNylon-3 (Poly-β-peptides)Protease resistance, antimicrobial activity researchgate.netnih.gov
Controlled Metal-Amido Complex Polymerizationβ-LactamsBlock Copoly(β-peptides)Surfactant-like properties, controlled architecture researchgate.net
Anionic Ring-Opening Polymerization (AROP)Sugar-derived β-LactamPoly-amido-saccharides (PASs)Novel glycopolymer structure acs.org
Cationic Ring-Opening Polymerization (CROP)Azetidine derivativesPolyaminesGene transfection, CO2 capture nih.gov

Advanced Analytical Methodologies for Research on 3s 2 Oxoazetidine 3 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and properties of (3S)-2-oxoazetidine-3-carboxylic acid by probing the interaction of the molecule with electromagnetic radiation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the azetidine (B1206935) ring and the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the nitrogen atom within the β-lactam ring. libretexts.org The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. princeton.edu The protons on the four-membered ring display distinct multiplicities and coupling constants that are diagnostic of their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the β-lactam ring and the carboxylic acid carbon are particularly noteworthy, appearing at characteristic downfield chemical shifts. nih.govnih.gov The carbonyl carbon of a carboxylic acid is typically observed in the range of 160-185 ppm. princeton.edu The carbons of the azetidine ring also show distinct signals that contribute to the complete structural assignment.

A recent study on the synthesis of various 2-oxoazetidine-3-carboxylic acid derivatives provided detailed NMR data for these compounds, which can serve as a reference for the parent compound. spectroscopyonline.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-3 ~4.0 - 4.5 ~50 - 55 dd J = ~5, ~2 Hz
H-4a ~3.0 - 3.5 ~40 - 45 ddd J = ~15, ~5, ~2 Hz
H-4b ~3.5 - 4.0 ddd J = ~15, ~5, ~2 Hz
NH ~7.5 - 8.5 br s
COOH >10 ~170 - 175 br s
C-2 (C=O) ~165 - 170
C-3 ~50 - 55
C-4 ~40 - 45

Note: The data in this table are predicted values based on typical chemical shifts for similar β-lactam and carboxylic acid structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the stereocenter at the C-3 position will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores, in this case, the carbonyl group of the β-lactam and the carboxylic acid group, relative to the chiral center. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the (S) configuration at C-3 can be unequivocally confirmed.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically hydrogen-bonded in the solid state or in concentrated solutions. tcichemicals.com The C=O stretching vibration of the β-lactam ring is a particularly intense and diagnostic band, typically appearing at a relatively high frequency (around 1730-1780 cm⁻¹) due to the ring strain. mdpi.com The C=O stretch of the carboxylic acid is also observed, usually in the range of 1700-1725 cm⁻¹. tcichemicals.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations of the β-lactam and carboxylic acid groups are also observable in the Raman spectrum. researchgate.net Raman spectroscopy can be particularly useful for studying aqueous solutions due to the weak scattering of water.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic Acid O-H Stretching 2500-3300 (broad) Weak
N-H Stretching ~3200-3300 ~3200-3300
β-Lactam C=O Stretching 1730-1780 1730-1780
Carboxylic Acid C=O Stretching 1700-1725 1700-1725

Chromatographic Separation and Enantiomeric Purity Determination

Chromatographic techniques are essential for the purification and analysis of this compound, particularly for assessing its enantiomeric purity, which is critical for its biological activity and applications.

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers of this compound and determining its enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral carboxylic acids. researchgate.net The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Table 3: Illustrative Chiral HPLC Method for the Analysis of a β-Lactam Carboxylic Acid

Parameter Condition
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Note: This table provides an example of a typical starting point for method development. The optimal conditions may vary depending on the specific enantiomers and the column used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert it into a more volatile form prior to GC-MS analysis. nih.gov Silylation is a common derivatization method for carboxylic acids, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS ester is sufficiently volatile for GC analysis. The mass spectrometer then provides information on the molecular weight and fragmentation pattern of the derivative, which can be used for identification and quantification.

Table 4: Example of a GC-MS Method for the Analysis of a Derivatized Carboxylic Acid

Parameter Condition
Derivatization
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Heat at 70°C for 30 minutes
GC Conditions
Column DB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then ramp to 280 °C at 10 °C/min
MS Conditions
Ionization Mode Electron Ionization (EI) at 70 eV

Note: This table outlines a general procedure. Specific parameters should be optimized for the analysis of the silylated derivative of this compound.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that can be applied for the high-resolution analysis of charged species like this compound. The separation principle in CE is based on the differential migration of analytes in an electric field, which depends on their charge, size, and the viscosity of the buffer solution. nih.govresearchgate.net

Capillary Zone Electrophoresis (CZE), the most common form of CE, is particularly well-suited for the analysis of small molecules. nih.gov In a typical CZE setup for a carboxylic acid, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) buffer. At a suitable pH (typically above the pKa of the carboxylic acid), the analyte will be deprotonated, carrying a negative charge. When a high voltage is applied across the capillary, the negatively charged this compound anions would migrate toward the anode. nih.govstanford.edu However, a phenomenon known as electroosmotic flow (EOF) — the bulk flow of the buffer solution toward the cathode — typically has a greater velocity, thus carrying all analytes, including anions, toward the detector at the cathodic end. stanford.edu

The separation efficiency of CE is exceptionally high, allowing for the resolution of structurally similar compounds and impurities. For carboxylic acids, detection can be achieved using indirect UV absorbance or, more universally, with conductivity detection, which is well-suited for small, highly mobile ions that may not possess a strong UV chromophore. stanford.eduresearchgate.net While specific applications of CE for this compound are not extensively documented in public literature, the methodology is established for analyzing a wide array of carboxylic acids and for impurity profiling in pharmaceuticals. nih.govstanford.edunih.gov

Mass Spectrometry for Structural Elucidation and Metabolomic Analysis

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing data on molecular weight, elemental composition, and fragmentation patterns that reveal its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental formula of a compound. For this compound, with the molecular formula C₄H₅NO₃, the exact mass can be calculated and experimentally verified. This precision is crucial for distinguishing it from other compounds with the same nominal mass. Techniques like electrospray ionization time-of-flight (ESI-TOF) are commonly employed for such determinations. semanticscholar.org

The computed exact mass of this compound is 115.026943022 Da. nih.gov This level of accuracy is fundamental in confirming the identity of the synthesized or isolated compound.

Table 1: Computed Molecular Properties for this compound

PropertyValueReference
Molecular FormulaC₄H₅NO₃ nih.gov
Molecular Weight115.09 g/mol nih.gov
Exact Mass115.026943022 Da nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count1 nih.gov

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation of a selected precursor ion, providing detailed structural information. For this compound, the core structure is the β-lactam ring. The fragmentation of β-lactam containing compounds is well-characterized and typically involves the cleavage of the strained four-membered ring. researchgate.netnih.gov

Upon ionization, the protonated molecule [M+H]⁺ of this compound would be selected in the first mass analyzer. In the collision cell, collision-induced dissociation (CID) would induce fragmentation. Common fragmentation pathways for β-lactams include:

β-Lactam Ring Cleavage: The primary and most characteristic fragmentation involves the breaking of the amide bond and the adjacent C-C bond of the four-membered ring. This is a common fragmentation observed in most β-lactam antibiotics. nih.gov

Loss of CO₂: The carboxylic acid moiety can readily lose carbon dioxide (44 Da), a common fragmentation for carboxylic acids. nih.gov

Loss of Water: Dehydration can also occur, leading to a fragment corresponding to [M+H-H₂O]⁺. nih.gov

The analysis of these fragmentation patterns allows for the unambiguous identification of the β-lactam core and the substituent groups, confirming the structure of the molecule. While specific MS/MS data for the title compound is not widely published, the fragmentation pathways can be predicted based on extensive studies of related β-lactam structures. researchgate.netnih.govnih.gov

Table 2: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = m/z 116.03)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
116.0398.02H₂O (18.01 Da)Dehydration
116.0372.02CO₂ (43.99 Da)Decarboxylation
116.0370.04H₂O + CO (46.00 Da)β-Lactam ring cleavage and subsequent loss
72.0244.02CO (28.00 Da)Further fragmentation of the decarboxylated ion

X-ray Crystallography for Absolute Configuration and Detailed Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and detailed conformational features like bond lengths and angles. For chiral molecules such as this compound, this technique provides irrefutable proof of stereochemistry.

Crystallographic studies on monocyclic 2-azetidinone derivatives have revealed key structural characteristics. The four-membered β-lactam ring is generally found to be essentially planar, although slight deviations can occur depending on the steric bulk of substituents. globalresearchonline.net The bond lengths within the ring are influenced by ring strain. globalresearchonline.net

In a relevant study, X-ray analysis was performed on a trans-diastereomer of a 3,4-disubstituted 2-oxoazetidine-3-carboxylic acid derivative. nih.govresearchgate.net The crystallographic data provided unambiguous confirmation of the trans stereochemistry. Such analyses are crucial for confirming the outcome of stereoselective syntheses. By determining the precise arrangement of atoms in the crystal lattice, researchers can gain insights into intermolecular interactions, such as hydrogen bonding, which influence the crystal packing and physical properties of the compound.

Table 3: Illustrative Crystallographic Data for a Related β-Lactam Structure

ParameterDescriptionSignificance
Crystal SystemDescribes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).Fundamental property of the crystal structure.
Space GroupSpecifies the symmetry elements of the crystal.Defines the arrangement of molecules in the unit cell.
Unit Cell Dimensions (Å)Lengths of the unit cell axes (a, b, c) and angles (α, β, γ).Defines the size and shape of the repeating unit.
Bond Lengths (Å)Distances between bonded atoms (e.g., C=O, N-C).Reveals effects of ring strain and hybridization. globalresearchonline.net
Bond Angles (°)Angles between adjacent bonds.Indicates deviation from ideal geometries due to ring strain.
Torsion Angles (°)Defines the conformation of substituents relative to the ring.Confirms stereochemistry (e.g., cis vs. trans). nih.govresearchgate.net

Computational and Theoretical Studies of 3s 2 Oxoazetidine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like (3S)-2-oxoazetidine-3-carboxylic acid. aimspress.commdpi.com These methods allow for the computation of various molecular properties that govern chemical behavior.

Frontier Orbital Analysis

Frontier molecular orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, a frontier orbital analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The nitrogen and oxygen atoms of the β-lactam ring and the carboxylic acid group are expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons are likely to be major contributors to the LUMO, marking them as sites for nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-0.5
HOMO-LUMO Gap8.0

Note: These are example values and would need to be calculated using appropriate quantum chemical methods.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to study the mechanism of chemical reactions by identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. For this compound, this is particularly relevant for understanding its susceptibility to hydrolysis, a key reaction in the deactivation of β-lactam antibiotics by β-lactamase enzymes. acs.orgnih.gov

Computational studies on the hydrolysis of model β-lactam compounds have shown that both concerted and stepwise mechanisms are possible, with the actual pathway often influenced by the surrounding environment, such as the presence of water molecules or the active site of an enzyme. acs.org By modeling the transition states for the hydrolysis of this compound, researchers can gain insights into the reaction mechanism and the factors that influence the stability of the β-lactam ring. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding solvent. nih.gov

For this compound, MD simulations can reveal the accessible conformations of the molecule in solution. Studies on the related L-azetidine-2-carboxylic acid have shown that peptides containing this residue are generally more flexible than those with proline. nih.gov This increased flexibility arises from reduced steric hindrance from the smaller four-membered ring. MD simulations can quantify this flexibility by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time.

Furthermore, these simulations can characterize the interactions between the solute and solvent molecules. For this compound in an aqueous environment, MD can illustrate the hydrogen bonding network between the carboxylic acid and amide groups with water molecules, which is crucial for understanding its solubility and reactivity in biological systems.

In Silico Docking Studies with Target Enzymes or Receptors for Mechanistic Understanding

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamdirect.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The primary targets for β-lactam compounds are penicillin-binding proteins (PBPs) and β-lactamase enzymes. mdpi.com Docking studies of azetidinone derivatives into the active sites of these enzymes can reveal key binding interactions. nih.gov For example, the carbonyl oxygen of the β-lactam ring often forms a crucial hydrogen bond with active site residues. The carboxylic acid group of this compound would also be expected to form important electrostatic interactions.

Table 2: Example Docking Results for an Azetidinone Derivative with a β-Lactamase

ParameterValue
Binding Affinity (kcal/mol)-7.2
Key Interacting ResiduesSer70, Lys234, Arg244
Types of InteractionsHydrogen bonds, van der Waals forces

Note: This table represents typical data obtained from a docking study and is not specific to this compound.

Predictive Modeling of Structure-Activity Relationships Using QSAR/QSPR

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physical properties. sphinxsai.comptfarm.plnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study could be performed to correlate their antibacterial activity with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A typical QSAR study on 2-azetidinone derivatives found that descriptors such as atomic valence connectivity index and electro-topological state indices were important for antibacterial activity. sphinxsai.com

Table 3: Example of a QSAR Model for Antibacterial Activity of 2-Azetidinones

Statistical ParameterValue
r² (correlation coefficient)0.85
q² (cross-validated r²)0.75
Predictive r²0.65

Note: This table shows typical statistical parameters for a QSAR model, indicating its predictive power. sphinxsai.com

Retrosynthetic Analysis Software Applications for this compound Synthesis

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. nih.govnih.govresearchgate.net Several software programs, such as CAS SciFinder, SYNTHIA, and AIPHOS, have been developed to automate this process. sccj.net

These programs utilize extensive databases of chemical reactions and synthetic rules to propose plausible synthetic routes. For a molecule like this compound, a retrosynthetic analysis might suggest pathways involving the cyclization of a γ-amino acid derivative or a [2+2] cycloaddition reaction. nih.gov The software can also provide information on reaction conditions, yields, and alternative strategies, which can significantly aid in the design of an efficient synthesis. clockss.orgorgsyn.org

Future Research Directions and Emerging Opportunities for 3s 2 Oxoazetidine 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Pathways for (3S)-2-oxoazetidine-3-carboxylic acid

The creation of structurally diverse libraries of 2-oxoazetidine-3-carboxylic acid derivatives is crucial for future drug discovery. beilstein-journals.org While established methods exist, future research is focused on developing more efficient, versatile, and sustainable synthetic routes.

A significant recent development is the use of a thermally promoted Wolff rearrangement of diazotetramic acids, which can be enhanced by microwave assistance. nih.govresearchgate.netnih.gov This method provides a straightforward and efficient pathway to various amides and esters of 2-oxoazetidine-3-carboxylic acid by allowing for the introduction of different nucleophiles (N-, O-, and S-based) in the final step of the synthesis. researchgate.netresearchgate.net This approach is highly advantageous as it enables easy variation of the substituent at the exocyclic carbonyl group. nih.govresearchgate.net

Future research will likely focus on expanding the scope and sustainability of these pathways. Key opportunities include:

Photocatalysis: Employing visible light-mediated reactions, such as the intermolecular aza Paternò-Büchi reaction, offers a mild and sustainable approach to constructing the azetidine (B1206935) ring from readily available precursors. chemrxiv.org

Flow Chemistry: Translating existing batch syntheses, like the Wolff rearrangement, into continuous flow processes can improve safety, scalability, and consistency while reducing waste.

Catalyst Development: Investigating new catalysts for reactions like the [2+2] cycloaddition of acyl ketenes with imines or the intramolecular C-H insertion using diazomonomalonamides could lead to higher yields and stereoselectivity under greener conditions. nih.govbeilstein-journals.org

Table 1: Comparison of Synthetic Methods for 2-Oxoazetidine-3-Carboxylic Acid Derivatives
Synthetic PathwayDescriptionKey AdvantagesReference
Thermal/Microwave-Assisted Wolff RearrangementRearrangement of diazotetramic acids in the presence of various nucleophiles to form the β-lactam ring.High efficiency, allows for late-stage diversification with N-, O-, and S-nucleophiles. researchgate.netresearchgate.net nih.govnih.gov
[2+2] CycloadditionReaction between acyl ketenes and imines to construct the four-membered ring.A fundamental and widely used method for β-lactam synthesis. beilstein-journals.orgresearchgate.net
Kinugasa ReactionA Cu(I)-catalyzed reaction of propiolic acid derivatives with nitrones.Provides access to functionalized β-lactams. nih.govbeilstein-journals.org
Visible Light PhotocatalysisIntermolecular [2+2] photocycloadditions using visible light to form the azetidine ring.Sustainable (uses light instead of heat), operationally simple, and proceeds under mild conditions. chemrxiv.org chemrxiv.org

Unveiling Undiscovered Biological Roles and Interacting Pathways in Diverse Organisms

While derivatives of 2-oxoazetidine-3-carboxylic acid are known to exhibit a range of biological activities—from antibacterial to herbicidal—the specific biological role of the parent compound, this compound, remains largely unexplored. beilstein-journals.orgresearchgate.net Future research is poised to investigate its function in various biological systems.

A key area of inquiry is its potential as a natural product or metabolite. The biosynthesis of the related compound, azetidine-2-carboxylic acid (AZE), has been shown to occur via the intramolecular cyclization of S-adenosylmethionine (SAM) by AZE synthases. nih.gov This discovery suggests that similar enzymatic pathways may exist for other azetidine-based molecules and that AZE-containing metabolites may be more widespread in nature than previously understood. nih.gov

Emerging opportunities in this area include:

Metabolomic Screening: Searching for this compound in extracts from diverse organisms (plants, fungi, bacteria) to determine if it is a natural product.

Pathway Elucidation: If found in nature, identifying the biosynthetic genes and enzymes responsible for its production, drawing parallels to the known AZE synthases. nih.gov

Target Deconvolution: Investigating the direct molecular targets of the core compound to understand if it acts as a signaling molecule, an enzyme inhibitor, or a metabolic precursor, independent of the derivatizations typically required for potent activity against targets like β-lactamases or the SLC6A19 transporter. beilstein-journals.org

Rational Design of Next-Generation Molecular Probes Based on the Azetidine Core

Molecular probes are essential tools for studying biological systems. The azetidine scaffold is an attractive core for developing novel probes due to its unique conformational properties and synthetic tractability. nih.gov The rational design of such probes can provide powerful tools for visualizing and quantifying biological targets in real-time. morressier.com

Future research will focus on creating highly modular probes based on the this compound core. This involves a design strategy where different functional domains are strategically incorporated into the molecule. morressier.com A key challenge in probe design, particularly for central nervous system (CNS) applications, is optimizing physicochemical properties like molecular weight, lipophilicity, and polar surface area to ensure target engagement and, if necessary, blood-brain barrier penetration. nih.gov

Table 2: Framework for a Modular Azetidine-Based Molecular Probe
Probe DomainFunctionExample Implementation on the Azetidine Core
Core ScaffoldProvides the basic structural framework for target recognition.This compound, selected for its known interaction with specific biological targets (e.g., β-lactamases).
Ligation HandleA reactive group for attaching the probe to a target molecule or surface (e.g., via "click chemistry").An azide (B81097) or alkyne group installed on the azetidine ring.
Reporter GroupGenerates a detectable signal (e.g., fluorescence, radioactivity) upon binding or reaction.A fluorophore (e.g., coumarin, fluorescein) attached to the carboxylic acid moiety.
Modulating ElementFine-tunes the physicochemical or photophysical properties of the probe.Substituents on the azetidine ring designed to enhance solubility or shift emission wavelengths.

Exploration of Bio-Inspired Catalysis for its Synthesis or Transformation

Nature has evolved highly efficient and selective enzymes to produce complex molecules. Bio-inspired catalysis seeks to harness this power for chemical synthesis. The discovery of AZE synthases, which construct the strained four-membered azetidine ring from a common metabolite, provides a compelling blueprint for future research in this area. nih.gov

The primary future goal is to discover or engineer an enzyme capable of synthesizing this compound directly. This could involve:

Enzyme Prospecting: Mining genomic databases for uncharacterized enzymes with homology to AZE synthase or other cyclases that could potentially perform the required ring-closing reaction.

Directed Evolution: Taking a known enzyme, such as a cyclase or an oxidase, and using laboratory evolution techniques to alter its substrate specificity and catalytic activity to produce the target molecule.

De Novo Enzyme Design: Using computational methods to design a completely new enzyme tailored to catalyze the specific cyclization and oxidation steps needed to form this compound from a simple precursor.

Chemo-enzymatic Synthesis: Developing multi-step synthetic routes that combine traditional chemical reactions with highly selective enzymatic transformations, such as using a biocatalyst for the key stereoselective cyclization step. mdpi.com

Advanced Applications in Bio-Inspired Materials and Bio-Sensors Development

The unique properties of the azetidine ring—possessing significant ring strain yet being more stable than aziridines—make it an attractive building block for advanced materials. rsc.org The incorporation of the this compound moiety into polymers could create novel biomaterials with tailored properties.

Future research directions include:

Biodegradable Polymers: Using the β-lactam ring as a reactive site for ring-opening polymerization to create biodegradable polymers. The carboxylic acid group provides a handle for further functionalization, allowing for the attachment of drugs or imaging agents.

Biosensor Development: Creating highly specific biosensors by using this compound as a molecular recognition element. For example, it could be immobilized on a sensor chip to detect the presence of specific β-lactamase enzymes in a sample, with binding generating a measurable optical or electrochemical signal.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical and biological research by enabling the analysis of vast datasets to predict outcomes and generate new hypotheses. nih.govnih.gov For a molecule like this compound, AI/ML offers numerous opportunities to accelerate the research and development cycle.

These complex computational methods can be viewed as complementary to traditional statistical approaches, offering powerful tools for classification and prediction that can guide experimental design. nih.gov

Table 3: Applications of AI/ML in this compound Research
Research AreaAI/ML ApplicationPotential Impact
SynthesisPredicting optimal reaction conditions, catalysts, and reagents for novel and sustainable synthetic routes.Reduces experimental workload and accelerates the discovery of more efficient syntheses.
BiologyScreening virtual libraries of proteins to predict novel biological targets for the compound and its derivatives.Identifies new therapeutic areas and helps elucidate the mechanism of action. researchgate.net
Drug DesignUsing generative models to design new derivatives with optimized properties (e.g., higher potency, better ADME profile).Streamlines the creation of next-generation drug candidates based on the azetidine scaffold.
Knowledge SynthesisAnalyzing the vast body of scientific literature to identify hidden connections, trends, and research gaps. researchgate.netHelps researchers stay updated and formulate novel research questions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.